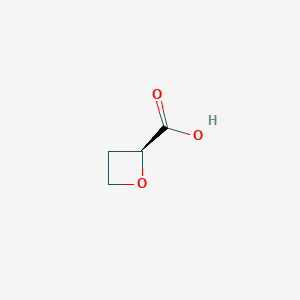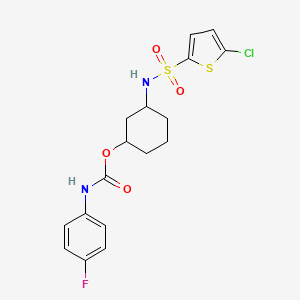
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Chlorothiophene-2-sulfonamido)cyclohexyl (4-fluorophenyl)carbamate, also known as CCT251545, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has shown promising results in preclinical studies, and its mechanism of action has been investigated in detail.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
A key area of application involves the synthesis of sulfonamides and carbamates to explore their antimicrobial potency. For instance, Janakiramudu et al. (2017) synthesized a series of new sulfonamides and carbamates, showcasing their antimicrobial activity against bacteria and fungi. The study highlighted the potential of these compounds as potent antifungal agents, with certain derivatives exhibiting promising activity in minimal inhibitory concentration (MIC) tests (Janakiramudu et al., 2017).
Enzyme Inhibition and Therapeutic Potential
Research on sulfonamide derivatives has also extended to their role as enzyme inhibitors with therapeutic potential. For example, Noreen et al. (2017) reported the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reactions, which showed significant urease inhibition activity. This study underscores the potential of sulfonamide derivatives in developing new therapeutic agents (Noreen et al., 2017).
Material Science Applications
In the realm of material science, sulfonamide and carbamate derivatives have been explored for their utility in electrochemical applications. Ferraris et al. (1998) evaluated the performance of poly 3-(phenylthiophene) derivatives, including those with sulfonamide groups, as active materials for electrochemical capacitors. These materials demonstrated promising energy and power densities, showcasing the potential of sulfonamide derivatives in high-performance energy storage devices (Ferraris et al., 1998).
Antitumor and Anticonvulsant Activities
Further, the exploration of sulfonamide derivatives in medicinal chemistry has led to the discovery of compounds with antitumor and anticonvulsant activities. Barnish et al. (1981) described the anticonvulsant activities of thiophene-2-sulfonamides, highlighting their cerebrovasodilatation effects and selective inhibition of enzymes, which could be leveraged in developing new therapeutic agents for neurological conditions (Barnish et al., 1981).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with a similar structure, such as 3-acetyl-5-chlorothiophene-2-sulfonamide, have been used in the preparation of heteroaryl chalcones , which are known for their potent antimicrobial properties .
Mode of Action
This is a common mechanism of action for compounds containing an indole nucleus .
Biochemical Pathways
Compounds with similar structures have been found to have broad-spectrum biological activities . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The compound’s solubility in methanol suggests that it may have good bioavailability
Result of Action
Given the potential antimicrobial properties of related compounds , it can be inferred that the compound may have similar effects.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For instance, the compound should be stored under inert gas at 2–8 °C . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature and exposure to oxygen.
Eigenschaften
IUPAC Name |
[3-[(5-chlorothiophen-2-yl)sulfonylamino]cyclohexyl] N-(4-fluorophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2O4S2/c18-15-8-9-16(26-15)27(23,24)21-13-2-1-3-14(10-13)25-17(22)20-12-6-4-11(19)5-7-12/h4-9,13-14,21H,1-3,10H2,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNOCIVDUSHGNCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

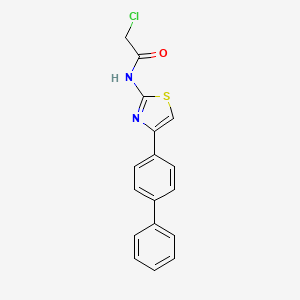
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2385126.png)

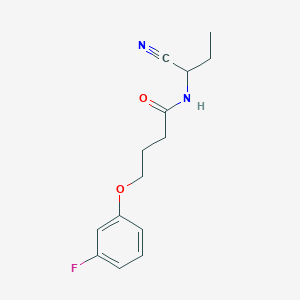
![5-[4-(Furan-2-carbonyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2385131.png)
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone](/img/structure/B2385132.png)
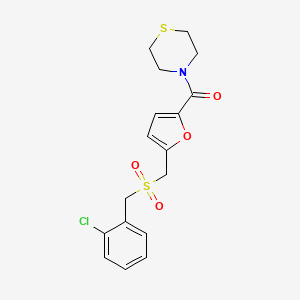
![N-tert-butyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2385134.png)

![1-{[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B2385136.png)
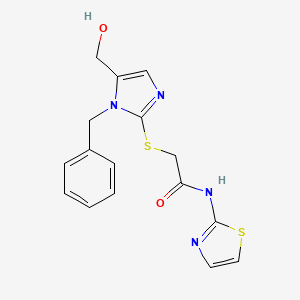
![Tert-butyl 3-amino-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate;hydrochloride](/img/structure/B2385144.png)

